![molecular formula C6H12ClNO4 B13572864 (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino acid derivative and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride typically involves the esterification of (2R)-2-aminopropanoic acid with (2R)-2-hydroxypropanoic acid, followed by the introduction of a hydrochloride group. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors where precise control of temperature and pH is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thiol esters.
Scientific Research Applications
(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding mechanisms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
(2R)-2-aminopropanoic acid: Shares the amino acid backbone but lacks the ester and hydrochloride groups.
(2R)-2-hydroxypropanoic acid: Contains the hydroxy group but lacks the amino and hydrochloride groups.
(2R)-2-{[(2S)-2-aminopropanoyl]oxy}propanoic acid hydrochloride: A diastereomer with different stereochemistry at one of the chiral centers.
Uniqueness: (2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and ester functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12ClNO4 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-aminopropanoyl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-3(7)6(10)11-4(2)5(8)9;/h3-4H,7H2,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
InChI Key |
JUHNNOPUNVFWAR-VKKIDBQXSA-N |
Isomeric SMILES |
C[C@H](C(=O)O[C@H](C)C(=O)O)N.Cl |
Canonical SMILES |
CC(C(=O)OC(C)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-imidazol-4-amine](/img/structure/B13572784.png)

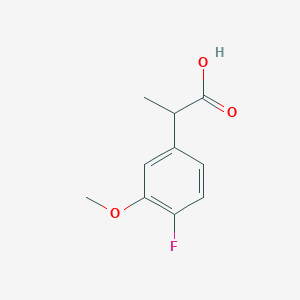
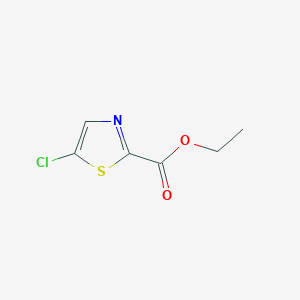

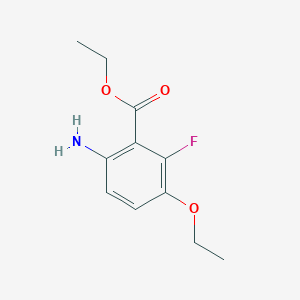

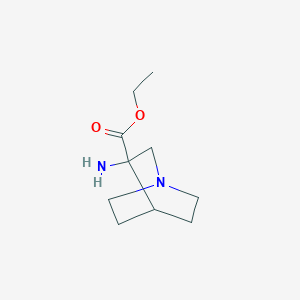
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
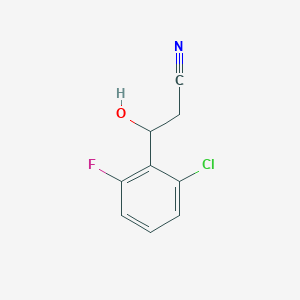
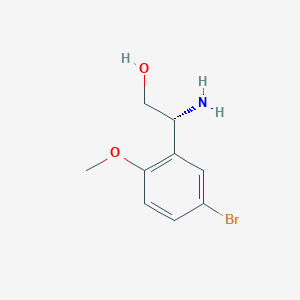
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
